

# what is Lifirafenib and what does it target

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

Get Quote

## Mechanism of Action and Targets

**Lifirafenib** has a dual mechanism of action, designed to overcome limitations of earlier-generation RAF inhibitors.

| Target                        | Mechanism / Relevance                                                                         | Reported IC <sub>50</sub> (nM) [1] |
|-------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------|
| BRAF V600E                    | Inhibits monomeric mutant BRAF; primary driver in melanoma, thyroid cancer, LGSOC [2] [3]     | 23 nM                              |
| EGFR                          | Blocks EGFR-mediated pathway reactivation; key resistance mechanism in BRAF-mutant CRC [2]    | 29 nM                              |
| Wild-type A-RAF, B-RAF, C-RAF | Pan-RAF inhibitor; blocks dimeric RAF forms crucial in RAS-mutant & resistant cancers [2] [4] | Information Missing                |
| EGFR L858R/T790M              | Inhibits a common EGFR resistance mutation [1]                                                | 495 nM                             |

**Lifirafenib**'s unique profile allows it to target both **monomeric RAF** (like in classic BRAF V600E mutations) and **dimeric RAF** (critical in RAS-mutant cancers and for overcoming resistance) [2] [4]. Simultaneous EGFR inhibition helps prevent a common feedback reactivation of the MAPK pathway seen in certain tumors like colorectal cancer [2].

## Key Clinical and Preclinical Findings

The antitumor activity of **lifirafenib** has been evaluated both as a monotherapy and in combination, showing promise across various solid tumors.

### Monotherapy Clinical Activity (Phase I Study)

A first-in-human phase I dose-escalation/expansion study (NCT03641586) in patients with advanced solid tumors demonstrated the following confirmed objective responses [2]:

| Tumor Type                              | Mutation      | Response                                |
|-----------------------------------------|---------------|-----------------------------------------|
| Melanoma                                | BRAF V600E/K  | 5 patients (1 prior BRAF/MEK inhibitor) |
| Thyroid Cancer / PTC                    | BRAF V600E    | 2 patients                              |
| Low-Grade Serous Ovarian Cancer (LGSOC) | BRAF V600E    | 1 patient                               |
| Non-Small Cell Lung Cancer (NSCLC)      | KRAS mutation | 1 patient                               |
| Endometrial Cancer                      | KRAS mutation | 1 patient                               |

The maximum tolerated dose (MTD) was established at **40 mg once daily**, with the most common grade  $\geq 3$  treatment-emergent adverse events being hypertension (17.6%) and fatigue (9.9%) [2].

### Combination Therapy Clinical Activity (Phase Ib Study)

An ongoing Phase 1b trial (NCT03905148) is evaluating **lifirafenib** in combination with **mirdametinib** (a MEK inhibitor). As of January 2023, the combination showed a favorable safety profile and antitumor activity [4]. The table below summarizes efficacy in evaluable patients.

| Tumor Type                              | Number of Patients with Objective Response |
|-----------------------------------------|--------------------------------------------|
| All Efficacy-evaluable Patients         | 14 of 62 (23%)                             |
| Low-Grade Serous Ovarian Cancer (LGSOC) | 10 of 17 (59%)                             |
| Endometrial Cancer                      | 2 of 4 (50%)                               |
| Non-Small Cell Lung Cancer (NSCLC)      | 2 of 11 (18%)                              |

## Research and Experimental Protocols

For researchers, key experimental details from preclinical studies provide insights into how **lifirafenib's** activity is characterized.

### In Vitro Cell Viability and IC<sub>50</sub> Determination [5]

- **Cell Plating:** Seed cells (e.g., patient-derived melanoma cells) in 96-well plates at a density of  $1.5 \times 10^3$  cells/well.
- **Drug Treatment:** Treat cells with a dilution series of **lifirafenib** for 72 hours.
- **Viability Assay:** Add Resazurin sodium salt and measure fluorescence (Ex/Em: 530-560 nm/590 nm).
- **Data Analysis:** Calculate IC<sub>50</sub> values using non-linear regression in software like GraphPad Prism.

### In Vivo Efficacy Studies [1]

- **Animal Models:** Use mouse models bearing cell line-derived or primary human tumor xenografts.
- **Dosing:** Administer **lifirafenib** orally, often leading to dose-dependent tumor growth inhibition and regression in BRAF V600E mutant models.
- **Assessment:** Monitor tumor volume over time.

## MAPK Pathway and Lifirafenib's Role

**Lifirafenib** acts as a key inhibitor within the MAPK pathway. The diagram below illustrates its points of action.



[Click to download full resolution via product page](#)

**Lifirafenib** is a promising targeted therapy for cancers driven by MAPK pathway mutations. Its unique ability to inhibit both RAF dimerization and EGFR positions it as a potential treatment for patients with resistance to first-generation BRAF inhibitors.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Lifirafenib (BGB-283) | Raf/EGFR Inhibitor [medchemexpress.com]
2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]
3. BRAF pathway in low-grade serous ovarian cancer - PMC Targeting [pmc.ncbi.nlm.nih.gov]
4. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]
5. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [what is Lifirafenib and what does it target]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533141#what-is-lifirafenib-and-what-does-it-target>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)